

# Application Notes and Protocols for Oral Administration of DS18561882 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS18561882 |           |
| Cat. No.:            | B8095293   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of **DS18561882**, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in mouse models of cancer. The following protocols and data have been compiled from publicly available preclinical studies to facilitate the design and execution of in vivo efficacy and pharmacology studies.

### Introduction

**DS18561882** is a small molecule inhibitor targeting MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in various cancer types while having low to no expression in healthy adult tissues, making it an attractive therapeutic target. [2][3] Inhibition of MTHFD2 by **DS18561882** disrupts the synthesis of purines, which are essential for DNA replication, leading to the suppression of cancer cell proliferation.[2] Preclinical studies have demonstrated that oral administration of **DS18561882** can inhibit tumor growth in mouse xenograft models.[1]

### **Mechanism of Action**

**DS18561882** selectively inhibits the MTHFD2 enzyme within the mitochondria. This enzyme is a key component of the one-carbon metabolic pathway, which provides one-carbon units for the de novo synthesis of purines. By inhibiting MTHFD2, **DS18561882** depletes the pool of



purine nucleotides available for DNA synthesis, thereby inducing cell cycle arrest and inhibiting the growth of rapidly dividing cancer cells.[2]

## **MTHFD2 Signaling Pathway in Cancer**

The expression and activity of MTHFD2 are influenced by various oncogenic signaling pathways. Upstream regulators such as MYC and KRAS can enhance MTHFD2 expression.[4] Downstream, MTHFD2's role in one-carbon metabolism is critical for nucleotide synthesis. Additionally, in some cancers like breast cancer, MTHFD2 has been shown to activate the AKT signaling pathway, further promoting cell proliferation and survival.[5]





Click to download full resolution via product page

MTHFD2 Signaling Pathway and Inhibition by **DS18561882**.



# **Quantitative Data**

The following tables summarize the available quantitative data for **DS18561882** from preclinical mouse studies.

**Table 1: In Vivo Efficacy of Orally Administered** 

DS18561882

| Animal<br>Model        | Cell<br>Line     | Cancer<br>Type   | Dose<br>(mg/kg) | Adminis<br>tration<br>Route | Treatme<br>nt<br>Schedul<br>e | Effect                                               | Referen<br>ce |
|------------------------|------------------|------------------|-----------------|-----------------------------|-------------------------------|------------------------------------------------------|---------------|
| Mouse<br>Xenograf<br>t | MDA-<br>MB-231   | Breast<br>Cancer | 300             | Oral<br>Gavage              | Daily                         | Decrease<br>d tumor<br>burden                        | [2]           |
| Mouse<br>Xenograf<br>t | Not<br>Specified | Not<br>Specified | 100, 300        | Oral<br>Gavage              | Twice<br>Daily                | Dose-<br>depende<br>nt tumor<br>growth<br>inhibition | [6]           |

Note: Specific tumor growth inhibition percentages are not publicly available.

Table 2: Pharmacokinetic Profile of DS18561882 in Mice

(Oral Administration)

| Parameter | Value                  |
|-----------|------------------------|
| Cmax      | Not publicly available |
| Tmax      | Not publicly available |
| AUC       | Not publicly available |
| Half-life | Not publicly available |



Note: While a "good oral pharmacokinetic profile" has been reported, specific quantitative values are not publicly available in the reviewed literature.[1][7]

# **Experimental Protocols**

# Protocol 1: Oral Gavage Administration of DS18561882 in a Mouse Xenograft Model

This protocol outlines the steps for a typical in vivo efficacy study using a breast cancer xenograft model.

- 1. Materials:
- DS18561882
- Vehicle:
  - Option A: 0.5% (w/v) methyl cellulose in sterile water.
  - Option B: 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam in sterile water.[6]
- · Sterile water
- Homogenizer or sonicator
- Animal feeding needles (oral gavage needles)
- Syringes (1 mL)
- Immunocompromised mice (e.g., NOD/SCID or athymic nude)
- MDA-MB-231 human breast cancer cells
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)

## Methodological & Application





- 2. Dosing Solution Preparation: a. Calculate the required amount of **DS18561882** based on the desired dose (e.g., 300 mg/kg), and the number and weight of the mice. b. Prepare the chosen vehicle solution. For 0.5% methyl cellulose, gradually add 0.5 g of methyl cellulose to 100 mL of sterile water while stirring. c. Suspend the calculated amount of **DS18561882** in the vehicle. d. Use a homogenizer or sonicator to ensure a uniform and stable suspension. e. Prepare the dosing solution fresh daily.
- 3. Xenograft Model Establishment: a. Culture MDA-MB-231 cells in the recommended medium until they reach 70-80% confluency. b. Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration. c. Subcutaneously inject the cell suspension into the flank of each mouse. d. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- 4. Administration Procedure: a. Randomize mice into treatment and control (vehicle) groups. b. Weigh each mouse to determine the exact volume of the dosing solution to administer (typically 10 mL/kg). c. Gently restrain the mouse. d. Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea. e. Slowly administer the calculated volume of the **DS18561882** suspension or vehicle. f. Monitor the mice daily for any signs of toxicity or adverse effects.
- 5. Data Collection and Analysis: a. Measure tumor volume and body weight 2-3 times per week using calipers. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). c. Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Experimental Workflow for In Vivo Efficacy Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of DS18561882 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#oral-administration-protocol-for-ds18561882-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com